![molecular formula C20H19N3O3 B10886367 2-(2-{(Z)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10886367.png)
2-(2-{(Z)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the phenoxyacetamide moiety: This step involves the reaction of a phenol derivative with chloroacetic acid, followed by amidation with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
化学反应分析
Types of Reactions
2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetamides.
科学研究应用
2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways to alter cell behavior.
Interacting with receptors: Binding to receptors on cell surfaces to trigger or block specific responses.
相似化合物的比较
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE is unique due to its specific structural features, such as the presence of both a pyrazole ring and a phenoxyacetamide moiety. This combination of structural elements contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C20H19N3O3 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
2-[2-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-6-5-8-16(10-13)23-20(25)17(14(2)22-23)11-15-7-3-4-9-18(15)26-12-19(21)24/h3-11H,12H2,1-2H3,(H2,21,24)/b17-11- |
InChI 键 |
VRSKVIDBHLQDCD-BOPFTXTBSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC(=O)N)/C(=N2)C |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)C(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


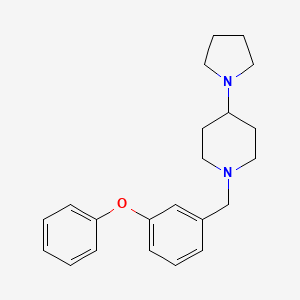
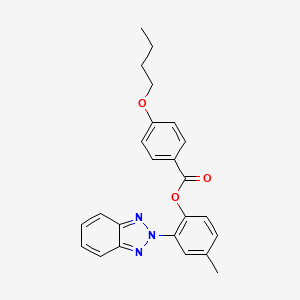
![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886293.png)
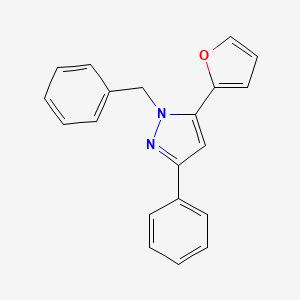
![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
![(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
![(2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886335.png)
![2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886344.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10886349.png)
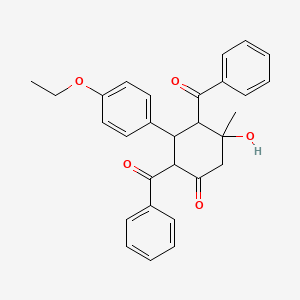
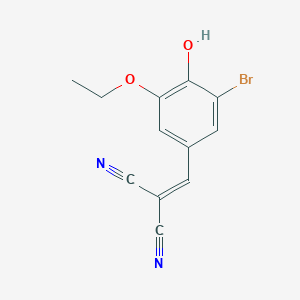
![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
